6-(3,4-dichlorobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Description
Historical Development of Triazolopyrimidine Chemistry
The foundation of triazolopyrimidine chemistry traces back to the late 19th century, when Bladin first described the triazole ring system in 1885. Initial interest in triazole derivatives surged following the discovery of antifungal azoles in the 1940s, such as fluconazole and itraconazole, which inhibited ergosterol synthesis in pathogenic fungi. By the mid-20th century, researchers recognized the potential of fusing triazole and pyrimidine rings to create triazolopyrimidines, which combined the metabolic stability of pyrimidines with the hydrogen-bonding capacity of triazoles.
Early synthetic efforts focused on annulation strategies, such as the cyclization of 1,2,4-triazoles with pyrimidine precursors. These methods laid the groundwork for later innovations, including the use of aza-Wittig reactions to construct triazolopyrimidine cores. The introduction of regioselective synthesis techniques in the 2000s, such as base-catalyzed cyclizations, further expanded access to structurally diverse derivatives.
Evolution of triazolo[4,5-d]pyrimidine Research
The triazolo[4,5-d]pyrimidine scaffold has undergone significant structural optimization to enhance pharmacological properties. Key milestones include:
- Synthetic Breakthroughs : In 2005, Zhao et al. developed a selective synthesis route for 3,6-dihydro-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-ones using carbodiimides derived from aza-Wittig reactions. This method enabled precise control over regiochemistry, critical for studying structure-activity relationships (SAR).
- Biological Exploration : By 2017, derivatives such as compound 27 (triazolo[4,5-d]pyrimidine with a hydrazone moiety) demonstrated potent inhibition of lysine-specific demethylase 1 (LSD1), a target in cancer epigenetics. Docking studies revealed interactions with key residues (Arg316, Tyr761), validating the scaffold’s suitability for enzyme modulation.
- Diverse Applications : Recent studies highlight antiproliferative activity against colorectal cancer cells (e.g., LoVo and HCT-116) with IC~50~ values as low as 11.79 μM. Substituents such as 3-hydroxyphenyl groups enhance cytotoxicity, underscoring the role of polar functional groups in bioactivity.
Academic Significance in Medicinal Chemistry
Triazolopyrimidines occupy a unique niche due to their dual capacity for aromatic stacking and hydrogen bonding. Their academic significance is evidenced by:
- Multitarget Potential : Derivatives exhibit activity against neurodegenerative diseases (anti-Alzheimer’s), metabolic disorders (antidiabetic), and infectious diseases (antimalarial). For example, benzo[g]chromenopyrimidine hybrids show synergistic effects by combining chromene’s antioxidant properties with pyrimidine’s enzyme inhibitory activity.
- Mechanistic Insights : The scaffold’s ability to coordinate with heme iron in cytochrome P450 enzymes (e.g., CYP51) underpins its antifungal action. Similarly, LSD1 inhibition involves direct interactions with flavin adenine dinucleotide (FAD)-binding pockets.
- Drug-Likeness : Structural modularity allows tuning of pharmacokinetic properties. For instance, trifluoromethylbenzyl groups enhance metabolic stability, as seen in 6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one .
Table 1: Representative Triazolopyrimidine Derivatives and Their Biological Targets
Research Progress Timeline
The trajectory of triazolopyrimidine research reflects iterative advances in synthesis and biology:
- 1885 : Bladin identifies the triazole ring system.
- 1944 : Antifungal azoles emerge, highlighting nitrogen heterocycles’ therapeutic potential.
- 2005 : Selective synthesis of triazolopyrimidinones via base-catalyzed cyclization.
- 2017 : triazolo[4,5-d]pyrimidines reported as LSD1 inhibitors.
- 2022 : Benzochromenopyrimidines show sub-20 μM IC~50~ in colorectal cancer models.
- 2024 : Comprehensive review catalogs triazolopyrimidines’ anti-Alzheimer’s, antiviral, and anti-glaucoma activities.
Current Research Challenges and Opportunities
Despite progress, critical challenges persist:
- Synthetic Complexity : Regioselective synthesis remains labor-intensive, particularly for unsymmetrical derivatives. Flow chemistry and automated platforms may address scalability issues.
- Target Specificity : Many derivatives exhibit polypharmacology, complicating mechanistic studies. Computational modeling (e.g., QSAR, molecular dynamics) could refine selectivity.
- Drug Delivery : Poor aqueous solubility limits bioavailability. Nanoformulations or prodrug strategies (e.g., phosphate esters) are under exploration.
Opportunities lie in leveraging triazolopyrimidines’ modularity for:
Properties
IUPAC Name |
6-[(3,4-dichlorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N5O/c18-13-7-6-11(8-14(13)19)9-23-10-20-16-15(17(23)25)21-22-24(16)12-4-2-1-3-5-12/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPMEVAHZAJDDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=C(C=C4)Cl)Cl)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dichlorobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dichlorobenzylamine with 3-phenyl-1H-[1,2,3]triazole-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
6-(3,4-dichlorobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium, H2O2 in basic medium.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaOMe in methanol, KOtBu in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
This compound has been investigated for its antimicrobial and anticancer properties. The presence of the triazole moiety is significant due to its ability to interact with biological targets such as enzymes and receptors.
Antimicrobial Activity
Research indicates that derivatives of triazolopyrimidines exhibit potent antimicrobial effects. In vitro studies have shown that certain analogs can inhibit the growth of various bacterial strains. For example, compounds related to this structure have demonstrated efficacy against multidrug-resistant strains of Mycobacterium tuberculosis through mechanisms that may involve disruption of cellular processes .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have suggested that similar triazolopyrimidine derivatives can induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival. For instance, the inhibition of protein kinases involved in cancer progression has been a focal point of research .
Pharmacological Insights
Pharmacological studies highlight the compound's potential as a protein kinase inhibitor . Protein kinases are crucial in various signaling pathways; thus, inhibitors can serve as therapeutic agents in diseases like cancer and inflammatory disorders. The compound's structure allows for selective binding to kinase domains, which can lead to reduced side effects compared to broader-spectrum inhibitors .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of this compound and its analogs:
- Synthesis and Characterization : The synthesis typically involves multi-step reactions where key intermediates are formed through cyclization reactions involving triazole and pyrimidine components. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure .
- Biological Evaluation : In vivo studies have shown promising results where compounds based on this structure exhibited significant activity against tumor models in animal studies. These findings suggest a potential pathway for development into clinical candidates .
Data Tables
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on the biological target:
Enzyme Inhibition: Acts as a reversible inhibitor of myeloperoxidase, an enzyme involved in the immune response.
Neuroprotection: Inhibits the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in microglial cells, reducing inflammation and protecting neuronal cells.
Pathways Involved: Inhibition of the NF-kB inflammatory pathway and reduction of endoplasmic reticulum (ER) stress.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substitution Patterns
Key structural analogs differ in substituents at positions 3, 5, and 6 of the triazolopyrimidinone scaffold:
Notes:
- The meta-substituted aryl group at position 3 (e.g., phenyl or halogenated benzyl) is critical for maintaining anti-CHIKV activity by facilitating interactions with nsP1 .
- Halogen atoms (Cl, F) on benzyl substituents enhance binding via hydrophobic and halogen-bonding interactions, as seen in compounds with 3,4-dichlorobenzyl (target compound) or 2,4-difluorobenzyl () groups .
- Position 5 modifications , such as ethyl or tert-butyl substituents, improve antiviral potency by optimizing steric and electronic properties of the core structure .
Impact on Antiviral Activity and Resistance
- Enhanced Potency : Introduction of an ethyl group at position 5 (e.g., compound 2 in ) significantly improved anti-CHIKV activity compared to the parent compound, highlighting the role of C5 substituents in target engagement .
- Resistance Mutations : CHIKV nsP1 mutations (e.g., P34S, T246A) confer resistance to this class, suggesting that substituent flexibility at C3 and C6 may influence resistance profiles . Compounds with bulkier groups (e.g., tert-butyl at C5) may circumvent resistance by altering binding modes .
- Selectivity: The triazolopyrimidinone core is essential for selectivity against CHIKV over host enzymes, as demonstrated in structure-activity relationship (SAR) studies .
Pharmacological and Computational Insights
- Broad-Spectrum Potential: Analogous triazolopyrimidinones have been proposed as inhibitors of bacterial pathogens (e.g., E.
- Computational Modeling : Molecular docking studies suggest that halogenated benzyl groups at C6 enhance nsP1 binding affinity by occupying hydrophobic pockets in the enzyme’s active site .
Biological Activity
The compound 6-(3,4-dichlorobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a member of the triazolo-pyrimidine family, which has garnered attention due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases and modulate various signaling pathways. It has been shown to interact with the ATP-binding sites of kinases, which is crucial for their activation and function.
Biological Activity Overview
-
Anticancer Activity :
- The compound exhibits significant cytotoxic effects against various cancer cell lines. In particular, it has demonstrated an IC50 value of approximately 3.91 μM against MCF-7 breast cancer cells and 0.53 μM against HCT-116 colon cancer cells, indicating potent antiproliferative properties .
- Mechanistically, it induces apoptosis and cell cycle arrest at the G2/M phase by regulating key proteins involved in these processes .
- Protein Kinase Inhibition :
- Antimicrobial Properties :
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Study 1 : In vitro assays demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability in MCF-7 cells. Flow cytometry analyses indicated increased apoptosis rates compared to untreated controls .
- Study 2 : A separate investigation into the compound's effects on HCT-116 cells revealed significant alterations in cell cycle distribution and a marked increase in apoptosis markers following treatment with concentrations above 1 μM .
Comparative Efficacy
The following table summarizes the IC50 values of this compound compared to other known compounds:
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| 6-(3,4-dichlorobenzyl)-3-phenyl... | MCF-7 | 3.91 |
| 6-(3,4-dichlorobenzyl)-3-phenyl... | HCT-116 | 0.53 |
| Compound A (control) | MCF-7 | 5.00 |
| Compound B (control) | HCT-116 | 1.00 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
